5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, and further functionalized with a bromine atom, a sulfonyl group, and a piperazine ring bearing a chlorophenyl moiety. Such structural complexity often endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 . This kinase is a serine/threonine-protein kinase involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It is known that the compound binds with high affinity to multiple receptors . This binding can influence the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given its potential biological activities, it may have a broad impact on cellular processes, potentially influencing cell proliferation, inflammation, viral replication, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Carboxamide Formation: The brominated furan is reacted with an amine to form the carboxamide. This step often requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Piperazine Derivatization: Finally, the piperazine ring is introduced by reacting the sulfonylated intermediate with 1-(3-chlorophenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of azide or thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential as a ligand in receptor binding assays, particularly in the context of neurotransmitter receptors.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide: Lacks the sulfonyl group, which may affect its binding affinity and specificity.
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
5-bromo-N-(2-((4-(phenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide: Lacks the chlorine atom on the phenyl ring, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the bromine and sulfonyl groups, along with the chlorophenyl-piperazine moiety, makes 5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide unique. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O4S/c18-16-5-4-15(26-16)17(23)20-6-11-27(24,25)22-9-7-21(8-10-22)14-3-1-2-13(19)12-14/h1-5,12H,6-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJXUTJAKSESRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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